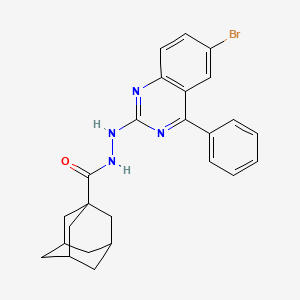

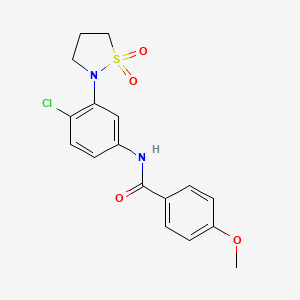

N'-(6-bromo-4-phenylquinazolin-2-yl)adamantane-1-carbohydrazide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“N’-(6-bromo-4-phenylquinazolin-2-yl)adamantane-1-carbohydrazide” is a compound with the molecular formula C25H25BrN4O and a molecular weight of 477.406 . It is not intended for human or veterinary use and is used for research purposes.

Synthesis Analysis

The synthesis of adamantane-linked hydrazine-1-carbothioamide derivatives, which are similar to the compound , has been reported . The synthesis process involves the reaction of adamantane-1-carbohydrazide with phenyl isothiocyanate to yield the thiosemicarbazide analogue, which is then cyclized to the triazole analogue .Molecular Structure Analysis

The molecular structure of adamantane-linked hydrazine-1-carbothioamide derivatives has been studied using X-ray analysis . The analysis revealed that these compounds exhibit different conformations depending on the substituents attached to the adamantane moiety .Chemical Reactions Analysis

The chemical reactivity of adamantane derivatives has been studied in the context of their potential as antiviral agents . The study reported that the electron-donating and electron-accepting powers of these compounds vary in solution, indicating their potential reactivity in different chemical environments .Physical And Chemical Properties Analysis

Adamantanes are a class of polycyclic hydrocarbons that have unique physical and chemical properties . They are characterized by a high degree of symmetry and strong C-H bonds .Scientific Research Applications

- Research Findings :

- Process : Reaction of 1-adamantyl carbohydrazide with substituted benzaldehydes and acetophenones yields hydrazide-hydrazones containing a 1-adamantane carbonyl moiety .

- Compounds : Two new N’-heteroarylidene-1-carbohydrazide derivatives:

Antiviral Activity

Hydrazide-Hydrazone Synthesis

Heteroarylidene Derivatives

Mechanism of Action

Target of Action

It is suggested that the compound may have potential antiviral activity . Antiviral agents typically target viral proteins or enzymes that are essential for the replication of the virus.

Mode of Action

It is known that the compound forms good contacts with protein’s binding site residues . This interaction could potentially inhibit the function of the target protein, thereby preventing the virus from replicating.

Pharmacokinetics

Solvation free energies of a similar adamantane-carbohydrazide derivative in different solvents suggest that ethanol may be better for solubilization , which could potentially impact the bioavailability of the compound.

Future Directions

The future directions for research on “N’-(6-bromo-4-phenylquinazolin-2-yl)adamantane-1-carbohydrazide” and similar compounds could involve further exploration of their potential as antiviral agents . Additionally, more studies could be conducted to understand their synthesis, molecular structure, and chemical reactivity in greater detail .

properties

IUPAC Name |

N'-(6-bromo-4-phenylquinazolin-2-yl)adamantane-1-carbohydrazide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H25BrN4O/c26-19-6-7-21-20(11-19)22(18-4-2-1-3-5-18)28-24(27-21)30-29-23(31)25-12-15-8-16(13-25)10-17(9-15)14-25/h1-7,11,15-17H,8-10,12-14H2,(H,29,31)(H,27,28,30) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CRUZRFRCDPDLBZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CC3CC1CC(C2)(C3)C(=O)NNC4=NC5=C(C=C(C=C5)Br)C(=N4)C6=CC=CC=C6 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H25BrN4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

477.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N'-(6-bromo-4-phenylquinazolin-2-yl)adamantane-1-carbohydrazide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(4-nitrobenzyl)sulfanyl]-3-phenyl-4(3H)-quinazolinone](/img/structure/B2989022.png)

![6,8-dibromo-2-[4-(1H-pyrrol-1-yl)phenyl]quinoline](/img/structure/B2989028.png)

![(2-Chloro-4-fluorophenyl)-[4-[methyl-(6-methylpyrimidin-4-yl)amino]piperidin-1-yl]methanone](/img/structure/B2989032.png)

![N-(2-(5-cyclopropyl-3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2989035.png)

![N-[1-(4-fluorophenyl)propan-2-yl]-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2989036.png)

![8-bromo-2-methyl-3-phenethyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocine-4(3H)-thione](/img/structure/B2989043.png)